5-ヒドロキシ-4-メチルフラン-2(5H)-オン

概要

説明

5-Hydroxy-4-methylfuran-2(5H)-one is a furan derivative that is part of a broader class of compounds with a furan ring, which is a five-membered aromatic ring with oxygen. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 5-hydroxyfuran-2(5H)-one derivatives has been explored through various methods. One approach involves the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with halogenating agents such as iodine or copper halides, yielding 4-halo-5-hydroxyfuran-2(5H)-ones in moderate to good yields . Another method includes transformations of 2-oxocarboxylic acids, formylation, or carboxylation of functionalized aromatic compounds, and synthetic modifications of furan derivatives . Additionally, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has been reported, leading to novel biobased furan polyesters .

Molecular Structure Analysis

The molecular structure of 5-hydroxyfuran-2(5H)-one derivatives has been confirmed through techniques such as X-ray single-crystal diffraction. This has allowed for the establishment of the structures of synthesized compounds, such as 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, and provided insight into the reaction mechanisms .

Chemical Reactions Analysis

5-Hydroxyfuran-2(5H)-one derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, they can be used as building blocks in the synthesis of natural furan compounds through etherification reactions . The furan ring can also participate in radical reactions, as demonstrated by the acetalization of 5-hydroxyfuran-2(5H)-one with l-menthol, leading to diastereoisomers that exhibit different reactivities in subsequent radical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by the substituents on the furan ring. For example, the number of methylene units in the dicarboxylic segments affects the physical properties of furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan . The presence of halogen atoms, as in the case of 4-halo-5-hydroxyfuran-2(5H)-ones, can also impact the reactivity and physical properties of these compounds .

科学的研究の応用

化学的性質と合成

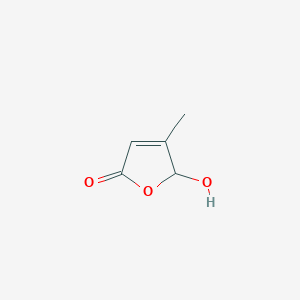

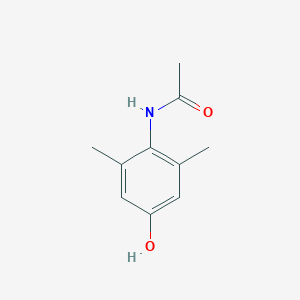

5-ヒドロキシ-4-メチルフラン-2(5H)-オンは、分子式C5H6O3の化学化合物です . TS-1触媒の存在下、室温でフルフラールの酸化によって合成することができます . この方法は効率的でスケーラブルであるため、実用的で産業的に適用可能です .

バイオベースの4炭素化学物質のためのプラットフォーム化学物質

5-ヒドロキシ-4-メチルフラン-2(5H)-オンは、バイオベースの4炭素化学物質のための新しいプラットフォーム化学物質として特定されています . これは、現在石油から得られているマレイン酸、1,4-ブタンジオール、γ-ブチロラクトン、ピロリドンなどの4炭素骨格を持つ工業化学品を合成するために使用することができます .

汎用性の高い反応性

ヒドロキシル基に結合した炭素原子の求電子性のため、5-ヒドロキシ-4-メチルフラン-2(5H)-オンは穏やかな条件下で反応性があります . これは、さまざまな化学反応のための汎用性の高いプラットフォームにします。

高収率生産

フルフラールからの5-ヒドロキシ-4-メチルフラン-2(5H)-オンの合成は、92%の製品収率をもたらし、これは非常に高いです . この高収率により、産業用途にとって有望な候補となっています。

環境に優しい合成

フルフラールからの5-ヒドロキシ-4-メチルフラン-2(5H)-オンの合成では、水は溶媒として、オキソンは唯一の酸化剤として使用されます . これにより、プロトコルは環境に優しく、持続可能になります。

バイオマス変換の可能性

バイオマスから誘導できる化合物であるフルフラールから合成できることを考えると、5-ヒドロキシ-4-メチルフラン-2(5H)-オンは、バイオマスを有用な化学物質に変換する可能性のある用途を持っています .

Safety and Hazards

The safety information for 5-Hydroxy-4-methyl-2(5H)-furanone indicates that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H332-H335 , indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, harmful inhalation, and respiratory irritation .

作用機序

Target of Action

It’s known that 5h5f is a versatile platform for several oxygen- and nitrogen-containing c4 chemicals .

Mode of Action

5H5F is reactive under mild conditions due to the electrophilicity of the carbon atom attached to the hydroxyl group . This reactivity enables its oxidation, reduction, and reductive aminolysis using supported metal catalysts .

Biochemical Pathways

It’s known that 5h5f can be synthesized by oxidation of furfural at room temperature in the presence of a ts-1 catalyst .

Pharmacokinetics

The synthesis of 5h5f from furfural suggests that it could be well-absorbed and distributed in the body due to its small size and polar nature .

Result of Action

It’s known that 5h5f can serve as a multipurpose platform for c4 chemical synthesis from biomass in industry .

Action Environment

It’s known that 5h5f is reactive under mild conditions , suggesting that it could be stable and effective in a variety of environmental conditions.

特性

IUPAC Name |

2-hydroxy-3-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNPHZPFAWLRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961251 | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40834-42-2 | |

| Record name | 5-Hydroxy-4-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40834-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(5H)-Furanone, 5-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of 5-hydroxy-4-methylfuran-2(5H)-one in organic synthesis?

A1: 5-Hydroxy-4-methylfuran-2(5H)-one serves as a valuable building block in synthesizing complex molecules. For instance, it acts as a key starting material in the preparation of cis-retinoic acid. [] This synthesis involves coupling the furanone derivative with a C15-triarylphosphonium salt followed by isomerization to yield cis-retinoic acid. [] Additionally, 5-hydroxy-4-methylfuran-2(5H)-one plays a crucial role in the synthesis of isotopically labeled retinoids, including retinol and retinoic acid, which are essential for studying biological processes. []

Q2: Can 5-hydroxy-4-methylfuran-2(5H)-one be modified to achieve specific stereochemical outcomes in synthesis?

A2: Yes, 5-hydroxy-4-methylfuran-2(5H)-one exhibits potential for stereoselective transformations. Research shows that lipase R can catalyze the esterification of 5-hydroxy-4-methylfuran-2(5H)-one with high enantioselectivity, producing (−)-(5R)-5-acetoxy-4-methyl-2(5H)-furanone with 99% enantiomeric excess. [] This finding highlights the possibility of employing enzymatic methods to achieve desired stereochemical outcomes when utilizing 5-hydroxy-4-methylfuran-2(5H)-one in synthetic pathways.

Q3: Are there any studies on halogenated derivatives of 5-hydroxy-4-methylfuran-2(5H)-one?

A3: Yes, research has explored the synthesis of chlorinated derivatives of 5-hydroxy-4-methylfuran-2(5H)-one. [, ] While specific details regarding these derivatives are limited in the provided abstracts, their synthesis suggests potential applications in various fields. Further investigation into the properties and applications of these chlorinated derivatives could reveal valuable insights.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

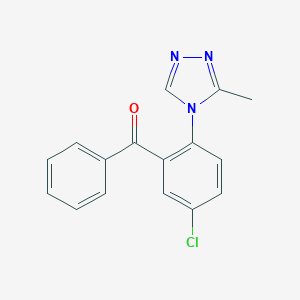

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)

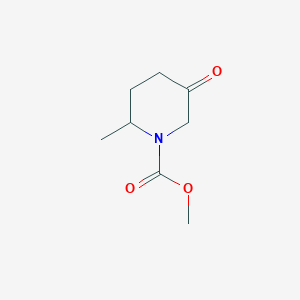

![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)